d-threo-PDMP

Overview

Description

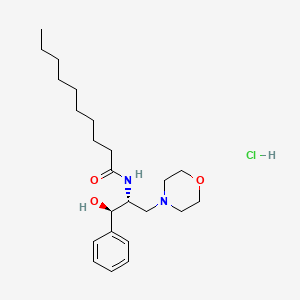

d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: is a well-known inhibitor of glucosylceramide synthase, a key enzyme in sphingolipid biosynthesis . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of atherosclerosis and cardiac hypertrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the reaction of decanoyl chloride with threo-1-phenyl-2-amino-3-morpholino-1-propanol under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: : d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out in solvents such as ethanol or methanol.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Inhibition of Glycosphingolipid Biosynthesis

Mechanism of Action:

D-threo-PDMP is primarily known for its ability to inhibit the enzyme glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. By blocking this enzyme, this compound disrupts the normal production of these lipids, leading to various cellular effects.

Research Findings:

Studies have demonstrated that this compound can alter lipid metabolism significantly. For instance, it has been shown to inhibit the activation of lysosomal acid lipase, affecting cholesterol homeostasis in cells. This alteration occurs through mechanisms independent of glycosphingolipid synthesis, indicating that this compound may influence other lipid pathways as well .

Modulation of Cholesterol Homeostasis

Cholesterol Accumulation:

Research indicates that this compound leads to the accumulation of cholesterol esters and free cholesterol in late endosomes and lysosomes. This effect results from the inhibition of low-density lipoprotein degradation and has implications for understanding lipid-related diseases .

Impact on Multidrug Resistance:

this compound has been reported to sensitize multidrug-resistant cancer cells by altering cholesterol content within these cells. This unique characteristic suggests potential therapeutic applications in overcoming drug resistance in cancer treatment .

Effects on Membrane Transport

Inhibition of Retrograde Transport:

this compound has been shown to inhibit brefeldin A-induced retrograde membrane transport from the Golgi apparatus to the endoplasmic reticulum. This inhibition prevents the merging of Golgi membranes with the endoplasmic reticulum, thereby maintaining Golgi structure integrity under certain conditions .

Case Studies and Experimental Applications

Mechanism of Action

The primary mechanism of action of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is the inhibition of glucosylceramide synthase . This enzyme is responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose. By inhibiting this enzyme, the compound reduces the levels of glycosphingolipids on the cell surface .

Molecular Targets and Pathways: : The compound targets the glucosylceramide synthase enzyme and affects the mTOR signaling pathway . It also influences the organization of late endosome/lysosome and the endoplasmic reticulum .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include d-threo-1-Phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol and myriocin . These compounds also inhibit glycosphingolipid biosynthesis but have different effects on cellular processes.

Uniqueness: : d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit both glucosylceramide synthase and mTORC1 activity . This dual inhibition makes it a valuable tool in studying the interplay between lipid metabolism and cellular signaling pathways.

Biological Activity

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) is a potent inhibitor of glycosphingolipid (GSL) biosynthesis, particularly glucosylceramide synthesis. This compound has garnered attention for its potential therapeutic applications in various conditions, including atherosclerosis, Gaucher's disease, and other disorders linked to sphingolipid metabolism. This article reviews the biological activity of D-PDMP, highlighting its mechanisms of action, research findings, and implications for clinical use.

D-PDMP primarily inhibits the enzyme UDP-glucose:ceramide β-1,4-glucosyltransferase (GlcT-1), which is crucial for the synthesis of glucosylceramide from ceramide and UDP-glucose. This inhibition leads to a reduction in the levels of various GSLs, including lactosylceramide and globosides, which can have significant downstream effects on cellular functions and disease processes.

Key Findings:

- Inhibition of Golgi Complex Disassembly : D-PDMP has been shown to inhibit brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER) in various cell types. This effect is attributed to an indirect mechanism involving modulation of calcium homeostasis and interaction with multidrug resistance proteins .

- Impact on Lysosomal Function : Studies indicate that D-PDMP treatment leads to lysosomal ceramide accumulation and inactivation of mTOR signaling pathways, which are crucial for cellular growth and metabolism .

Atherosclerosis and Cardiac Hypertrophy

A study demonstrated that polymer-encapsulated D-PDMP significantly improved intervention outcomes in atherosclerosis and cardiac hypertrophy in apoE−/− mice fed a high-fat diet. The encapsulation increased gastrointestinal absorption and residence time, enhancing the compound's therapeutic efficacy .

Table 1: Effects of D-PDMP on Atherosclerosis in Animal Models

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| ApoE−/− Mice | Polymer-encapsulated D-PDMP | Reduced plaque formation, improved cardiac function | |

| Gaucher's Disease Patients | D-PDMP | Inhibition of glucosylceramide synthesis |

Cellular Studies

In cultured human kidney proximal tubular cells, D-PDMP reduced metabolic labeling for glucosylceramide and lactosylceramide in a concentration-dependent manner. It also inhibited GlcT-1 activity directly .

Table 2: Concentration-Dependent Effects of D-PDMP on GSLs

| Concentration (µM) | Glucosylceramide Reduction (%) | Lactosylceramide Reduction (%) |

|---|---|---|

| 10 | 40 | 35 |

| 50 | 70 | 65 |

Case Study 1: Gaucher's Disease

Patients with Gaucher's disease treated with D-PDMP showed significant reductions in glucosylceramide levels. This suggests that D-PDMP may serve as an effective adjunct therapy for managing this lysosomal storage disorder .

Case Study 2: Arabidopsis Response

In plant studies, exposure to D-PDMP resulted in dramatic changes in vacuole morphology in Arabidopsis root cells. The compound induced the formation of a single rounded vacuole filled with cytoplasmic droplets, indicating its potential effects on cellular organization and stress responses .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of D-threo-PDMP in inhibiting sphingolipid biosynthesis, and how can this be experimentally validated?

this compound selectively inhibits glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis. To validate this, researchers can perform in vitro enzyme assays using purified GCS (e.g., from rat liver Golgi membranes) with UDP-glucose and C6-NBD-Cer as substrates. Preincubation of this compound (2.5–25 µM) with the enzyme and measurement of reduced glucosylceramide synthesis via fluorescence quantification confirms inhibitory activity . Controls should include the inactive stereoisomer L-threo-PDMP to rule out non-specific effects .

Q. How should researchers design experiments to assess the concentration-dependent effects of this compound in cellular models?

Use dose-response curves across a range (e.g., 1–50 µM) in cell lines like B16 melanoma. Measure downstream effects via LC-MS for sphingolipid profiling or Western blotting for lactosylceramide synthase (B4GALT6) activity. Include controls for cytotoxicity (e.g., MTT assays) and validate specificity using siRNA knockdown of GCS . For functional assays (e.g., cell adhesion to laminin), pair biochemical data with phenotypic observations .

Q. What are the critical considerations for selecting this compound concentrations in in vivo studies?

Prioritize pharmacokinetic this compound’s blood-brain barrier penetration is limited, so intraperitoneal or intracerebroventricular administration may be required for CNS studies. In mice, doses of 10–25 mg/kg are common for systemic effects, while higher concentrations (25–50 µM) are used in ex vivo hippocampal slice preparations to impair long-term potentiation (LTP) . Always compare with vehicle controls and monitor off-target effects on mTORC1 signaling .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in neuroinflammation be resolved?

this compound inhibits B4GALT6, reducing lactosylceramide-driven neuroinflammation in chronic EAE models. However, conflicting reports on pro-inflammatory outcomes may arise from differences in experimental models (e.g., acute vs. chronic inflammation) or cell-type-specific responses. Researchers should perform lipidomic profiling alongside cytokine assays and validate findings using conditional B4GALT6 knockout models .

Q. What methodological approaches distinguish stereoisomer-specific effects of PDMP analogs in sphingolipid research?

Use enantiomerically pure this compound and L-threo-PDMP in parallel assays. For example, only this compound inhibits GCS activity (>50% at 5 µM), while both isomers disrupt organellar morphology (e.g., Golgi fragmentation). Combine enzymatic assays with confocal microscopy to decouple metabolic vs. structural effects .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound?

In vitro studies often use supraphysiological concentrations (e.g., 25 µM in B16 cells), whereas in vivo bioavailability is limited. To bridge this gap, employ pharmacokinetic modeling to estimate tissue-specific exposure levels and adjust dosing regimens. For neurobehavioral studies (e.g., four-pellet taking test), validate target engagement via cerebrospinal fluid lipidomics .

Q. Data Management and Reproducibility

Q. What strategies ensure robust data management in studies involving this compound?

Follow a Data Management Plan (DMP) outlining:

- Data types : Raw LC-MS spectra, processed lipid concentrations, experimental protocols.

- Metadata standards : Include batch numbers, purity certificates (>98% for this compound), and stereochemical validation data .

- Repositories : Use domain-specific databases (e.g., LIPID MAPS) for sphingolipid data .

Q. How can researchers validate findings when raw data from this compound studies are unavailable?

If raw data cannot be shared (e.g., proprietary constraints), provide detailed methodology in supplemental materials, including:

- Chromatographic conditions for lipid separation.

- Statistical analysis pipelines (e.g., R scripts for dose-response curves).

- Cross-validation with orthogonal techniques (e.g., immunofluorescence for ceramide accumulation) .

Q. What steps mitigate reproducibility challenges in cross-model this compound research?

Standardize protocols across labs by:

- Using certified reference materials (e.g., Cayman Chemical’s ISO 17025-accredited this compound batches) .

- Reporting lipid extraction methods (e.g., Bligh-Dyer vs. Folch).

- Adhering to FAIR principles for data sharing .

Q. How should long-term data preservation be handled for regulatory compliance?

Archive datasets in institutional repositories with persistent identifiers (DOIs). For federally funded projects, comply with DOE/SC guidelines by documenting data retention periods (e.g., 10 years post-study) and accessibility plans for validation purposes .

Properties

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJHJOYQTSEKPK-BLDCTAJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017468 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80938-69-8 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.